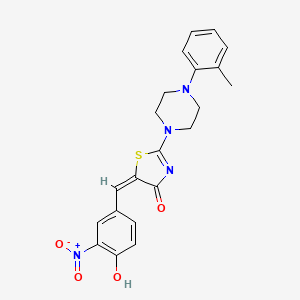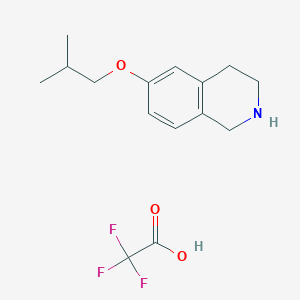
6-(2-Methylpropoxy)-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoroacetic acid is a common reagent in organic chemistry. It’s a strong acid due to the electron-withdrawing effect of the three fluorine atoms. It’s often used as a solvent or acid catalyst in reactions .
Molecular Structure Analysis
Trifluoroacetic acid has a molecular formula of C2HF3O2. It consists of a carboxylic acid group (-COOH) attached to a carbon that is bonded to three fluorine atoms .Chemical Reactions Analysis
Trifluoroacetic acid can participate in various chemical reactions due to its acidic nature. It can act as a proton donor in acid-base reactions .Physical And Chemical Properties Analysis
Trifluoroacetic acid is a colorless liquid with a sharp, pungent odor. It’s miscible with water and many organic solvents. It has a molecular weight of 114.02 g/mol, a density of 1.489 g/mL at 20 °C, and a boiling point of 72.4 °C .Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, including derivatives similar to 6-(2-Methylpropoxy)-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid, have been identified as 'privileged scaffolds' due to their widespread occurrence in nature and diverse pharmacological profiles. Initially known for neurotoxicity, these compounds have later been found to exhibit neuroprotective and Parkinsonism-preventing properties in mammals. The therapeutic areas covered by these compounds span across cancer, malaria, central nervous system (CNS) disorders, cardiovascular diseases, and metabolic disorders. The U.S. FDA approval of trabectedin, a compound based on a THIQ scaffold, for the treatment of soft tissue sarcomas marks a significant milestone in anticancer drug discovery. This highlights the potential of THIQ derivatives in drug development for various diseases, including those that could be targeted by 6-(2-Methylpropoxy)-1,2,3,4-tetrahydroisoquinoline derivatives (Singh & Shah, 2017).
Analytical Methods for Antioxidant Activity
While not directly linked to this compound, research on analytical methods used in determining antioxidant activity provides a foundational understanding of assessing the potential antioxidant properties of THIQ derivatives. These methods include Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others. Such assays are essential for elucidating the antioxidant capacity of complex samples, potentially including THIQ derivatives (Munteanu & Apetrei, 2021).
Metabolism of Antimalarial Agents
The metabolism of 8-aminoquinoline antimalarial agents offers insights into the biochemical pathways that might be relevant to the metabolism and mechanism of action of THIQ derivatives, including this compound. Such understanding is critical for developing compounds with improved safety and efficacy profiles for treating malaria and potentially other parasitic infections (Strother et al., 1981).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-(2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.C2HF3O2/c1-10(2)9-15-13-4-3-12-8-14-6-5-11(12)7-13;3-2(4,5)1(6)7/h3-4,7,10,14H,5-6,8-9H2,1-2H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJPNQWEQDPXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(CNCC2)C=C1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
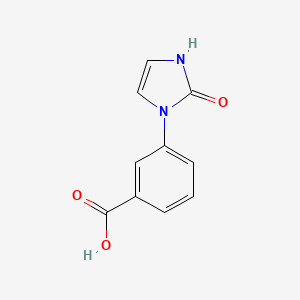
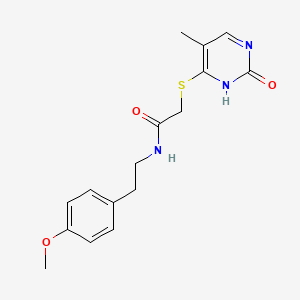
![2-[1-[(3,4-Dichlorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2831647.png)
![5-Chloro-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2831648.png)
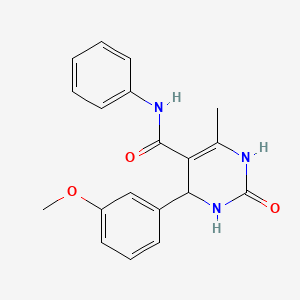


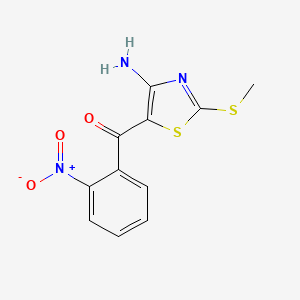
![5-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831658.png)

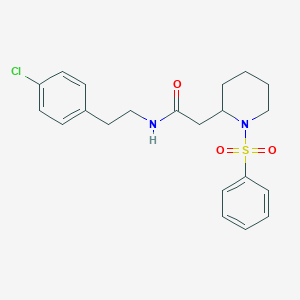

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2831665.png)
